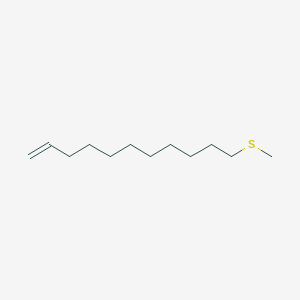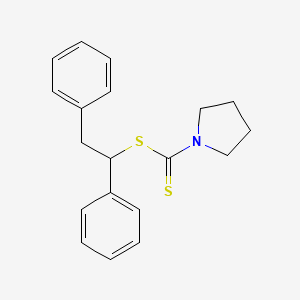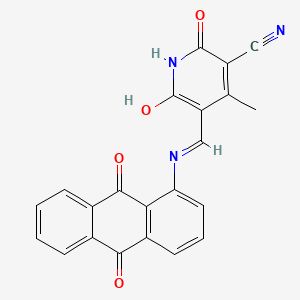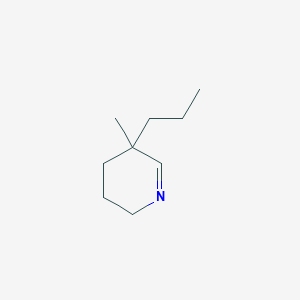
1,1,7,7-Tetrachloroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,7,7-Tetrachloroheptane is an organic compound with the molecular formula C7H12Cl4 It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to the first and seventh carbon atoms of a heptane chain
Preparation Methods
The synthesis of 1,1,7,7-Tetrachloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure selective chlorination at the desired positions.
Industrial production methods may involve continuous flow reactors where heptane and chlorine gas are introduced simultaneously, allowing for efficient and large-scale production. The reaction is exothermic, and appropriate cooling systems are employed to maintain the desired temperature.
Chemical Reactions Analysis
1,1,7,7-Tetrachloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of heptane.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize this compound to form carboxylic acids or ketones.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,7,7-Tetrachloroheptane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other chlorinated compounds.
Mechanism of Action
The mechanism by which 1,1,7,7-Tetrachloroheptane exerts its effects involves the interaction of its chlorine atoms with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. Pathways involved in its action include the disruption of cellular membranes and interference with enzyme activity.
Comparison with Similar Compounds
1,1,7,7-Tetrachloroheptane can be compared with other similar compounds such as 1,1,2,2-Tetrachloroethane and 1,1,1,7-Tetrachloroheptane. These compounds share similar chlorinated structures but differ in the number and position of chlorine atoms. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Similar Compounds
- 1,1,2,2-Tetrachloroethane
- 1,1,1,7-Tetrachloroheptane
- 1,1,1,9-Tetrachlorononane
These compounds are used in various applications, and their comparison highlights the specific advantages and limitations of this compound in different contexts.
Properties
CAS No. |
71570-98-4 |
|---|---|
Molecular Formula |
C7H12Cl4 |
Molecular Weight |
238.0 g/mol |
IUPAC Name |
1,1,7,7-tetrachloroheptane |
InChI |
InChI=1S/C7H12Cl4/c8-6(9)4-2-1-3-5-7(10)11/h6-7H,1-5H2 |
InChI Key |
PLTQHBFEOUUGNO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(Cl)Cl)CCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine](/img/structure/B14476611.png)
![2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid](/img/structure/B14476613.png)
![2-{4-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14476614.png)


![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)

![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)

![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)

